molecular formula C10H13NO4S2 B13474445 Methyl 5-(pyrrolidine-1-sulfonyl)thiophene-3-carboxylate

Methyl 5-(pyrrolidine-1-sulfonyl)thiophene-3-carboxylate

Cat. No.: B13474445
M. Wt: 275.3 g/mol
InChI Key: DLUWPWJOFZTRON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-(pyrrolidine-1-sulfonyl)thiophene-3-carboxylate is a complex organic compound that features a thiophene ring substituted with a pyrrolidine sulfonyl group and a methyl ester. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique chemical properties .

Mechanism of Action

The mechanism of action of methyl 5-(pyrrolidine-1-sulfonyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The thiophene ring can also interact with various enzymes, affecting their activity .

Comparison with Similar Compounds

Methyl 5-(pyrrolidine-1-sulfonyl)thiophene-3-carboxylate can be compared with other thiophene derivatives, such as:

Properties

Molecular Formula

C10H13NO4S2

Molecular Weight

275.3 g/mol

IUPAC Name

methyl 5-pyrrolidin-1-ylsulfonylthiophene-3-carboxylate

InChI

InChI=1S/C10H13NO4S2/c1-15-10(12)8-6-9(16-7-8)17(13,14)11-4-2-3-5-11/h6-7H,2-5H2,1H3

InChI Key

DLUWPWJOFZTRON-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CSC(=C1)S(=O)(=O)N2CCCC2

Origin of Product

United States

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